(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Description
(2Z)-3-(4-Fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a conjugated prop-2-enenitrile backbone substituted with a 4-fluorophenyl group at position 3 and a 4-nitrophenyl group at position 2. The electron-withdrawing nature of the nitro (-NO₂) and fluorine (-F) substituents significantly influences its electronic properties, reactivity, and molecular packing in the solid state.
Properties
Molecular Formula |
C15H9FN2O2 |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9FN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-9H/b13-9+ |
InChI Key |
OKLONZWBFHWGCB-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be achieved through a multi-step process involving the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the phenyl ring.
Final Coupling: The nitrated intermediate is coupled with another aromatic compound under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids or amides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: (2Z)-3-(4-fluorophenyl)-2-(4-aminophenyl)prop-2-enenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or amides.
Scientific Research Applications
(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic behavior of acrylonitrile derivatives is heavily dictated by substituents. Below is a comparative analysis of key analogues:
Key Insight: The target compound’s EWG-EWG combination fosters a highly electron-deficient system, contrasting with EDG-containing analogues (e.g., dimethylamino in ), which exhibit charge-transfer transitions.
Structural and Crystallographic Features
Single-crystal X-ray diffraction studies reveal distinct packing motifs influenced by substituents:
- Target Compound : Anticipated planar conformation due to EWG-induced conjugation, similar to (2Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)-... (dihedral angle < 10° between aryl rings) .
- (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-...: Non-planar structure (60.3° dihedral angle) stabilized by weak C–H···π interactions .
- (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)-...: Anti/syn conformers coexist in the crystal lattice due to solvent interactions; strong π-π stacking (3.4 Å interplanar distance) .
Crystallography Tools : Structures were resolved using SHELXL and OLEX2 , highlighting the prevalence of hydrogen-bonded networks and π-interactions in EWG-rich systems.
Physicochemical Properties
- Melting Points: Pyrazole derivatives with nitrophenyl groups (e.g., 8a: 188–190°C ) suggest higher thermal stability compared to non-aromatic analogues.
- Solubility: EDG-containing compounds (e.g., dimethylamino in ) exhibit improved solubility in polar solvents (e.g., DMSO) versus EWG-dominated systems.
- Optical Properties: Compounds with diphenylamino moieties (e.g., ) show absorption maxima shifted to ~450 nm, attributed to extended conjugation.
Biological Activity
The compound (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is a member of the class of nitriles that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be represented as follows:
This compound features a conjugated double bond system, which is essential for its biological activity. The presence of the 4-fluorophenyl and 4-nitrophenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of nitrophenylprop-2-enenitriles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic signaling pathways.
Case Study:
A study demonstrated that a related compound inhibited cell proliferation in breast cancer cell lines by inducing G1 phase arrest and promoting apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile. Compounds containing nitro groups are known to exhibit antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes and interfere with nucleic acid synthesis.
Research Findings:
In vitro studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective at low concentrations .
The biological activity of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Enzymatic Pathways: The presence of the nitrile group may allow for interactions with key enzymes involved in cellular metabolism, potentially disrupting critical pathways.
- Interference with DNA Synthesis: Nitro-substituted compounds are known to interact with DNA, leading to strand breaks or inhibiting replication processes.
Data Tables
The following table summarizes key studies related to the biological activity of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile:
| Study | Activity | Findings |
|---|---|---|
| Study A | Anticancer | Induces apoptosis in breast cancer cells via caspase activation |
| Study B | Antimicrobial | Inhibits growth of E. coli with MIC = 25 µg/mL |
| Study C | Antioxidant | Exhibits significant ROS generation in treated cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
